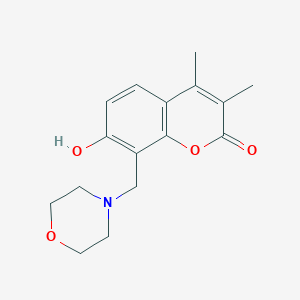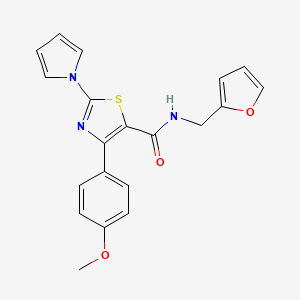![molecular formula C31H33N3O B12167740 1,3-dibenzyl-4',4',6',8'-tetramethyl-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12167740.png)
1,3-dibenzyl-4',4',6',8'-tetramethyl-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibenzyl-4’,4’,6’,8’-tetramethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular architecture, which includes multiple benzyl and methyl groups, as well as a spiro linkage between an imidazolidine and a pyrroloquinoline moiety . The compound’s molecular formula is C31H33N3O, and it has a monoisotopic mass of 463.262360 Da .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-4’,4’,6’,8’-tetramethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one typically involves multiple steps, including the formation of the imidazolidine and pyrroloquinoline rings, followed by their spiro linkage. Common synthetic routes may include:
Formation of Imidazolidine Ring: This step often involves the reaction of appropriate amines with aldehydes or ketones under acidic or basic conditions to form the imidazolidine ring.
Formation of Pyrroloquinoline Ring: This can be achieved through cyclization reactions involving suitable precursors such as anilines and ketones.
Spiro Linkage Formation: The final step involves the spiro linkage between the imidazolidine and pyrroloquinoline rings, which can be facilitated by various coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,3-Dibenzyl-4’,4’,6’,8’-tetramethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methyl groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced imidazolidine or pyrroloquinoline compounds.
科学的研究の応用
1,3-Dibenzyl-4’,4’,6’,8’-tetramethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1,3-dibenzyl-4’,4’,6’,8’-tetramethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
1,3-Dibenzyl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate: Similar in structure but lacks the spiro linkage and has different substituents.
Dibenzyl 1,3,4,6-tetramethyl-6-(4,8,12-trimethyltridecyl)-5,6,7,8-tetrahydro-2-naphthalenyl phosphate: Shares some structural similarities but differs in the core ring structure and functional groups.
Uniqueness
1,3-Dibenzyl-4’,4’,6’,8’-tetramethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is unique due to its spiro linkage, which imparts distinct chemical and physical properties
特性
分子式 |
C31H33N3O |
|---|---|
分子量 |
463.6 g/mol |
IUPAC名 |
1',3'-dibenzyl-6,9,11,11-tetramethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,2'-imidazolidine]-2-one |
InChI |
InChI=1S/C31H33N3O/c1-22-17-26-23(2)19-30(3,4)34-28(26)27(18-22)31(29(34)35)32(20-24-11-7-5-8-12-24)15-16-33(31)21-25-13-9-6-10-14-25/h5-14,17-19H,15-16,20-21H2,1-4H3 |
InChIキー |
CNVDGNBRPLPJQF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C3C(=C1)C4(C(=O)N3C(C=C2C)(C)C)N(CCN4CC5=CC=CC=C5)CC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B12167663.png)
![N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12167670.png)

![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12167680.png)
![(2Z)-2-[(4-methoxyphenyl)carbonylamino]-N-methyl-3-{5-[3-(trifluoromethyl)phen yl](2-furyl)}prop-2-enamide](/img/structure/B12167683.png)
![N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide](/img/structure/B12167688.png)
![3-(furan-2-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12167692.png)
![4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-5-[4-(methylethyl) phenyl]-3-pyrrolin-2-one](/img/structure/B12167696.png)
![N-benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylbutanamide](/img/structure/B12167703.png)
![(4-phenylpiperazin-1-yl)[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B12167721.png)

![Dimethyl{3-[(5-phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propyl}amine](/img/structure/B12167727.png)

![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B12167743.png)
